2-Bromo-4-methoxybenzaldehyde
Overview
Description
2-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Bromo-4-methoxybenzaldehyde may interact with its targets through similar reactions.
Biochemical Pathways
It is involved in various reactions such as carbonylative stille couplings, knoevenagel condensation, and intramolecular amination . These reactions suggest that it may affect a variety of biochemical pathways depending on its specific use.
Pharmacokinetics
Its solid form and molecular weight of 21504 suggest that its bioavailability may be influenced by factors such as solubility and permeability.
Result of Action
Given its role as an intermediate in organic synthesis and pharmaceutical applications , it is likely to contribute to the synthesis of various complex molecules, potentially influencing a wide range of cellular processes.
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that factors such as temperature, oxygen levels, and humidity may affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known to be involved in various reactions such as Carbonylative Stille couplings, isomerization, intramolecular Heck reactions, Knoevenagel condensation, cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, imination, and oxidative heterocyclization
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzaldehyde can be achieved through several methods. One common method involves the formylation of 3-bromo-4-methoxytoluene using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide as reagents. Another method involves the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process starts with 4-methoxybenzaldehyde, which is reacted with bromine in the presence of a solvent like acetic acid and a catalyst such as iron(III) bromide. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-bromo-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-4-methoxybenzaldehyde is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzaldehyde can be compared with other similar compounds such as:
2-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with the methoxy group at the fifth position.
4-Bromo-2-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped.
Uniqueness: The unique combination of bromine and methoxy substituents at specific positions on the benzene ring gives this compound distinct chemical properties and reactivity, making it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
2-bromo-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISAUHBLBVQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456205 | |
Record name | 2-Bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43192-31-0 | |
Record name | 2-Bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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